molecular formula C15H12N2O3S B7836535 {[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid

{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B7836535
M. Wt: 300.3 g/mol
InChI Key: OKQQKBRXMUABNE-UHFFFAOYSA-N
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Description

{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid is a pyridine derivative characterized by a sulfanylacetic acid side chain at the 2-position of the pyridine ring. The pyridine core is substituted with a cyano group at the 3-position and a 4-methoxyphenyl group at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-12-5-2-10(3-6-12)13-7-4-11(8-16)15(17-13)21-9-14(18)19/h2-7H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQQKBRXMUABNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Pyridine Ring) Side Chain Molecular Formula Molecular Weight Key Evidence
{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid (Target) 3-CN, 6-(4-MeOPh) Sulfanylacetic acid C₁₅H₁₂N₂O₃S 300.33*
Methyl{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate 3,5-diCN, 4-(4-MeOPh), 6-NH₂ Methyl sulfanylacetate C₁₈H₁₅N₅O₃S 389.40
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 3-CN, 4-CF₃, 6-Me Sulfanylacetamide C₁₇H₁₅F₃N₄O₂S 412.39
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid 5-(Oxadiazolyl with 4-MeOPh), 2-SCH₂COOH Sulfanylacetic acid C₁₆H₁₃N₃O₄S 343.36

Notes:

  • Cyano (CN) groups (common in the target and analogs) enhance dipole interactions and binding affinity to biological targets, such as adenosine receptors .
  • 4-Methoxyphenyl (4-MeOPh) substituents improve solubility in polar solvents due to the methoxy group’s electron-donating effects .
  • Trifluoromethyl (CF₃) groups (e.g., in ) increase lipophilicity and metabolic stability compared to methoxyphenyl groups.
  • Sulfanylacetamide vs.

Physicochemical Properties

  • Solubility : The target compound’s acetic acid group confers higher aqueous solubility than its methyl ester () or acetamide () analogs.
  • Thermal Stability : Analogs with similar pyridine cores (e.g., compound 13 in ) exhibit high decomposition temperatures (~267°C), suggesting robust thermal stability for the target compound.

Preparation Methods

Alkylation of Pyridine Thiol Precursors

A widely reported method involves alkylating a pyridine thiol intermediate with haloacetic acid derivatives. For example, 4-(4-methoxyphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidine carbonitrile (a pyrimidine analog) reacts with chloroacetic acid in ethanolic potassium hydroxide to yield {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid. Although this example uses a pyrimidine core, the methodology translates to pyridine systems.

Reaction Conditions :

  • Solvent : Ethanol

  • Base : KOH (10 mmol)

  • Temperature : Reflux (5 hours)

  • Yield : 65% after recrystallization.

The thiol group (-SH) at the 2-position of the pyridine ring acts as a nucleophile, displacing the halide in chloroacetic acid. The reaction proceeds via an SN2 mechanism, forming the sulfanylacetic acid ester intermediate, which is hydrolyzed to the carboxylic acid under basic conditions.

Multi-Step Pyridine Assembly

An alternative route constructs the pyridine ring de novo. For instance, 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is synthesized through sequential reactions:

  • Formation of the pyridine core via cyclization of enaminonitrile precursors.

  • Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling.

  • Thioether formation using mercaptoacetic acid.

Key Steps :

  • Cyclization : Enaminonitrile intermediates undergo thermal cyclization to form the pyridine ring.

  • Cross-Coupling : Palladium catalysts facilitate aryl-aryl bond formation between boronic acids and halogenated pyridines.

Optimization of Sulfanylacetic Acid Incorporation

Alkylating AgentSolventYield (%)By-products
Chloroacetic acidEthanol65Minimal
Bromoacetic acidDMF72Di-alkylated species
Ethyl chloroacetateToluene58Ester hydrolysis

Hydrolysis of the ethyl ester (from ethyl chloroacetate) requires 2 hours under reflux with aqueous NaOH, achieving near-quantitative conversion.

Regioselectivity Challenges

The electron-withdrawing cyano group at the 3-position and electron-donating 4-methoxyphenyl group at the 6-position influence reactivity. Steric hindrance near the thiol group can reduce alkylation efficiency, necessitating elevated temperatures or polar aprotic solvents like DMF.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Data

  • IR Spectroscopy :

    • ν 3453 cm⁻¹ (N-H stretch)

    • ν 2220 cm⁻¹ (C≡N stretch)

    • ν 1705 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) :

    • δ 3.72 ppm (s, 3H, OCH₃)

    • δ 4.13 ppm (q, 2H, CH₂COO)

    • δ 7.08–7.98 ppm (m, 4H, Ar-H).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 373 (C₁₆H₁₅N₃O₄S).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Scaling up the synthesis introduces challenges:

  • Cost Efficiency : Ethanol and KOH are preferred for large-scale reactions due to low cost and ease of removal.

  • Waste Management : Neutralization of basic reaction mixtures generates potassium salts, requiring filtration and aqueous waste treatment.

Emerging Methodologies

Recent advances include photocatalytic thiol-ene reactions and flow chemistry setups, which reduce reaction times and improve selectivity. However, these methods remain experimental for this specific compound .

Q & A

Q. How can hybrid experimental-computational workflows improve the discovery of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Combine high-throughput screening (HTS) with virtual screening. For example:
  • Virtual library generation : Enumerate derivatives using combinatorial chemistry (e.g., replacing methoxy with halogens).
  • Docking studies : Prioritize candidates with high scores against targets (e.g., kinase inhibitors).
  • Parallel synthesis : Use automated liquid handlers to synthesize top 50 candidates for in vitro testing .

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